

Quantum Chemical Blueprint: A Technical Guide to 3-Formylphenoxyacetic Acid

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Compound of Interest

Compound Name: 3-Formylphenoxyacetic acid

Cat. No.: B1268867

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Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical study of **3-Formylphenoxyacetic acid**. Due to the current absence of specific published computational studies on this molecule, this document outlines a robust theoretical framework based on established methodologies for analogous phenoxyacetic acid derivatives. It is intended to serve as a blueprint for researchers undertaking theoretical investigations of this compound. The guide details proposed computational protocols, presents anticipated quantitative data in a structured format, and visualizes key molecular and procedural concepts. The methodologies and expected outcomes are grounded in the extensive literature on the quantum chemical analysis of related molecules, ensuring a scientifically rigorous foundation for future research.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of compounds with significant biological activities, including herbicidal and medicinal properties. The introduction of a formyl group at the meta position of the phenoxy ring, as in **3-Formylphenoxyacetic acid**, is expected to modulate its electronic and steric properties, potentially leading to novel applications. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such compounds at the atomic level.

These theoretical insights are crucial for understanding structure-activity relationships and for the rational design of new molecules in drug development.

This guide outlines a comprehensive computational study of **3-Formylphenoxyacetic acid** using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are standard and reliable approaches for this class of molecules.^{[1][2]} The subsequent sections will detail the proposed experimental (computational) protocols, present expected quantitative data for key molecular parameters, and provide visualizations of the molecular structure and the computational workflow.

Proposed Computational Methodology

The following section details the proposed computational protocols for a thorough quantum chemical investigation of **3-Formylphenoxyacetic acid**. These methods are derived from successful studies on similar phenoxyacetic acid derivatives.^{[1][2]}

Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of **3-Formylphenoxyacetic acid** will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.^{[1][2]} This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis will be carried out at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.

Spectroscopic Analysis

Theoretical vibrational frequencies (FT-IR and FT-Raman) will be calculated from the optimized geometry. The computed harmonic frequencies are known to be slightly higher than the experimental values due to the neglect of anharmonicity. Therefore, the calculated frequencies will be scaled by an appropriate scaling factor to facilitate a more accurate comparison with potential experimental data.

Electronic Properties and Frontier Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

To investigate the intramolecular interactions, charge delocalization, and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis will be performed. This analysis provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals, and their interactions are quantified using second-order perturbation theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface will be calculated to identify the regions of the molecule that are rich or deficient in electrons. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Expected Quantitative Data

The following tables summarize the anticipated quantitative data from the proposed quantum chemical calculations on **3-Formylphenoxyacetic acid**. These values are theoretical predictions based on the methodologies described above and are intended for comparative purposes.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C1-C2-C3	120.1
C2-C3	1.393	C2-C3-C4	119.8
C3-C4	1.396	C3-C4-C5	120.2
C4-C5	1.394	C4-C5-C6	120.0
C5-C6	1.395	C5-C6-C1	119.9
C6-C1	1.396	C6-C1-O7	118.5
C1-O7	1.370	C2-C1-O7	121.5
O7-C8	1.430	C1-O7-C8	117.5
C8-C9	1.510	O7-C8-C9	108.9
C9=O10	1.210	C8-C9=O10	124.0
C9-O11	1.360	C8-C9-O11	111.5
O11-H12	0.970	O10=C9-O11	124.5
C3-C13	1.490	C2-C3-C13	120.5
C13=O14	1.215	C4-C3-C13	119.7
C13-H15	1.100	O14=C13-H15	121.0

Table 2: Mulliken Atomic Charges

Atom	Charge (e)	Atom	Charge (e)
C1	0.150	O10	-0.550
C2	-0.120	O11	-0.650
C3	0.100	H12	0.450
C4	-0.110	C13	0.300
C5	-0.115	O14	-0.500
C6	-0.118	H15	0.050
O7	-0.580
C8	0.100		
C9	0.750		

Table 3: Frontier Molecular Orbital Energies

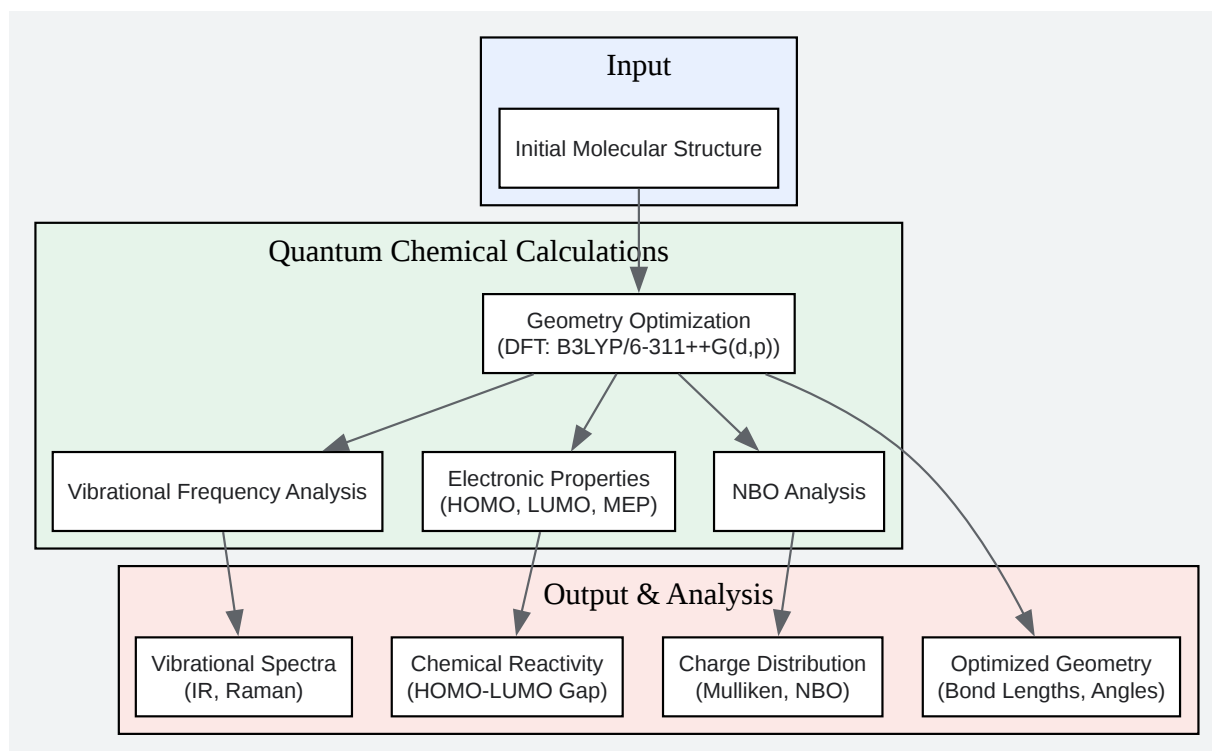
Parameter	Energy (eV)
HOMO Energy	-6.85
LUMO Energy	-1.95
HOMO-LUMO Gap (ΔE)	4.90

Table 4: Calculated Vibrational Frequencies (Selected Modes)

Mode	Wavenumber (cm ⁻¹)	Assignment
$\nu(\text{O-H})$	3550	O-H stretching (acid)
$\nu(\text{C-H})_{\text{arom}}$	3080	Aromatic C-H stretching
$\nu(\text{C=O})_{\text{acid}}$	1750	C=O stretching (acid)
$\nu(\text{C=O})_{\text{formyl}}$	1705	C=O stretching (formyl)
$\nu(\text{C-O-C})$	1240	Asymmetric C-O-C stretching
$\delta(\text{O-H})$	1420	O-H in-plane bending

Visualizations

Visual representations are crucial for understanding molecular structures and computational workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this proposed study.



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